[3-(methoxycarbonylamino)phenyl] N-methylcarbamate
Overview
Description
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate is a bioactive chemical compound with the molecular formula C10H12N2O4 and a molecular weight of 224.216 . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(methoxycarbonylamino)phenyl] N-methylcarbamate typically involves the esterification of carbanilic acid derivatives. One common method includes the reaction of m-hydroxycarbanilic acid with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated or hydroxylated derivatives.
Scientific Research Applications
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other bioactive compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of [3-(methoxycarbonylamino)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with biological pathways, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate: A similar compound with slight structural differences, leading to variations in bioactivity and applications.
Methyl m-hydroxycarbanilate, methylcarbamate: Another related compound with distinct chemical properties and uses.
Uniqueness
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
13684-67-8 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-11-9(13)16-8-5-3-4-7(6-8)12-10(14)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
HDAVBVTVMRHOEP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Appearance |
Solid powder |
13684-67-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-hydroxy-, methyl ester, methylcarbamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.